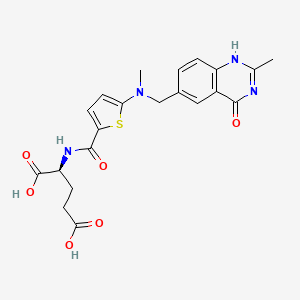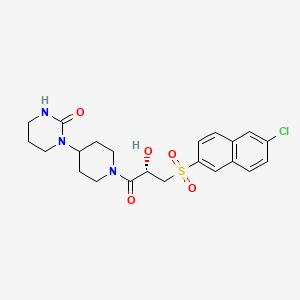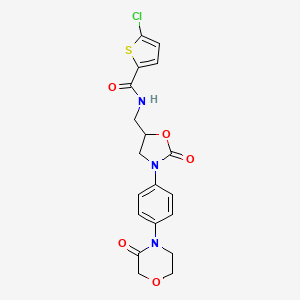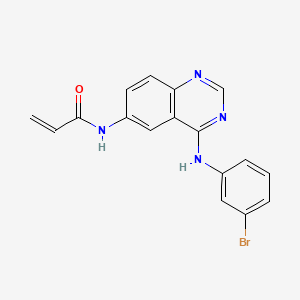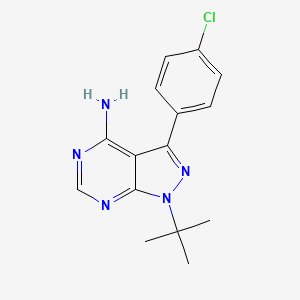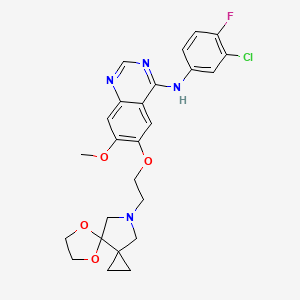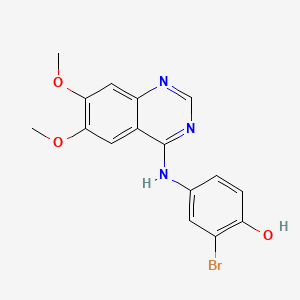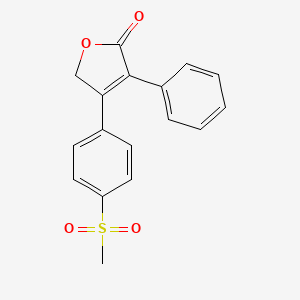
罗非昔布
概述
描述
罗非考昔是一种非甾体抗炎药 (NSAID),它选择性地抑制环氧合酶-2 (COX-2) 酶。 它在商品名 Vioxx 下销售,主要用于治疗骨关节炎、类风湿性关节炎、急性疼痛、原发性痛经和偏头痛发作 。 罗非考昔属于二苯乙烯类,这是一种含有 1,2-二苯乙烯部分的有机化合物 .
作用机制
罗非考昔通过选择性抑制 COX-2 酶发挥其作用,COX-2 酶参与从花生四烯酸合成前列腺素 。前列腺素是脂类化合物,在炎症、疼痛和发烧中起关键作用。 通过抑制 COX-2,罗非考昔减少前列腺素的生成,从而减轻炎症和疼痛 。 罗非考昔的分子靶标包括弹性蛋白和前列腺素 G/H 合成酶 2 .
类似化合物:
塞来昔布: 另一种 COX-2 选择性抑制剂,用于治疗与罗非考昔类似的疾病。
伐地考昔: 一种具有类似应用但药代动力学特性不同的 COX-2 抑制剂。
依托考昔: 一种新型 COX-2 抑制剂,具有更长的半衰期和不同的安全性特征。
罗非考昔的独特性: 罗非考昔在 COX-2 上的选择性明显高于 COX-1,与非选择性 NSAID 相比,它提供了有效的抗炎和镇痛作用,并且胃肠道副作用较少 。 其长期使用与心血管事件风险增加相关,导致其被撤市 .
科学研究应用
罗非考昔已被广泛研究,用于其在各个领域的应用:
化学: 罗非考昔用作与 COX-2 抑制和新型 NSAID 开发相关的研究中的模型化合物。
生物学: 它用于研究 COX-2 在炎症和疼痛通路中的作用。
生化分析
Biochemical Properties
Rofecoxib interacts with the COX-2 enzyme, inhibiting its activity . This interaction is crucial in its role as an anti-inflammatory, analgesic, and antipyretic agent . The inhibition of COX-2 by Rofecoxib leads to a decrease in the production of prostaglandins, which are key players in inflammation and pain .
Cellular Effects
Rofecoxib has been shown to have significant effects on various types of cells. For instance, in the context of amyotrophic lateral sclerosis (ALS), treatment with Rofecoxib alleviated the close association between glial cells and neurons and significantly decreased the density of inflammatory cells, which helped to restore the number of motor neurons .
Molecular Mechanism
Rofecoxib exerts its effects at the molecular level primarily through the inhibition of the COX-2 enzyme . By inhibiting COX-2, Rofecoxib reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Temporal Effects in Laboratory Settings
The pharmacokinetics of Rofecoxib is complex and variable. It is highly plasma-protein bound and is metabolized primarily by cytosolic reductases to inactive metabolites . Rofecoxib is eliminated predominantly by hepatic metabolism with a terminal half-life of approximately 17 hours during steady state .
Metabolic Pathways
Rofecoxib is metabolized primarily by cytosolic reductases to inactive metabolites . It is eliminated predominantly by hepatic metabolism . The proteins that Rofecoxib target include elastin and prostaglandin G/H synthase 2 .
Transport and Distribution
Rofecoxib is highly plasma-protein bound . This suggests that it may be transported in the body bound to plasma proteins. Specific transporters or binding proteins that Rofecoxib interacts with are not currently known.
Subcellular Localization
The specific subcellular localization of Rofecoxib is not currently known. Given that it is metabolized primarily by cytosolic reductases , it can be inferred that it is present in the cytosol of cells where it is metabolized to its inactive forms.
准备方法
合成路线和反应条件: 罗非考昔可以使用多种方法合成。其中一种方法涉及使用 2,3,5,6-四氟苯酚和 4-乙基苯胺作为原料。 合成过程包括酰化、缩合、重排、酰化、烷基化和水解反应 。 另一种方法通过重排方法形成二芳基胺中间体,该方法避免了使用金属有机试剂,简化了生产过程 .
工业生产方法: 在工业环境中,罗非考昔是使用大规模化学合成方法生产的,以确保高产率和纯度。该过程涉及使用先进的反应条件和纯化技术来获得最终产品。
化学反应分析
反应类型: 罗非考昔会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于其在生物系统中的代谢和降解至关重要。
常用试剂和条件:
氧化: 罗非考昔可以使用过氧化氢或高锰酸钾等试剂在受控条件下氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 取代反应涉及用其他基团(通常使用卤素或烷基化试剂)取代罗非考昔中的官能团。
主要生成产物: 这些反应形成的主要产物包括各种代谢物和降解产物,通常使用高效液相色谱 (HPLC) 和质谱 (MS) 等技术进行分析 .
相似化合物的比较
Celecoxib: Another COX-2 selective inhibitor used to treat similar conditions as rofecoxib.
Valdecoxib: A COX-2 inhibitor with similar applications but different pharmacokinetic properties.
Etoricoxib: A newer COX-2 inhibitor with a longer half-life and different safety profile.
Uniqueness of Rofecoxib: Rofecoxib was unique in its high selectivity for COX-2 over COX-1, which provided effective anti-inflammatory and analgesic effects with fewer gastrointestinal side effects compared to non-selective NSAIDs . its long-term use was associated with an increased risk of cardiovascular events, leading to its withdrawal from the market .
属性
IUPAC Name |
3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJQGNCSTQAWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023567 | |
| Record name | Rofecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, Sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water., In water, 472 mg/L at 25 °C /Estimated/ | |
| Record name | Rofecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00533 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ROFECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.2X10-9 mm Hg at 25 °C /Estimated/ | |
| Record name | ROFECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs appear to result from the inhibition of prostaglandin synthesis. Although the exact mechanism of action has not been determined, these effects appear to be mediated through the inhibition of the COX-2 isoenzyme at the sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. Rofecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, rofecoxib does not inhibit platelet aggregation. It also has little to no affinity for COX-1., Rofecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that rofecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. Rofecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations. | |
| Record name | Rofecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00533 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ROFECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white to light yellow powder | |
CAS No. |
162011-90-7 | |
| Record name | Rofecoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162011-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rofecoxib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162011907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rofecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00533 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | rofecoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | rofecoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=720256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rofecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(methylsulfonyl)phenyl]-3-phenylfuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROFECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QTW8Z7MCR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ROFECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rofecoxib acts as a potent and highly selective inhibitor of COX-2. [, , ] It binds to the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. [, , ]
ANone: The molecular formula of Rofecoxib is C17H14O4S, and its molecular weight is 314.36 g/mol.
A: Research suggests that solid dispersions of Rofecoxib with urea can significantly enhance its dissolution rate. [] This approach may be beneficial in improving the drug's bioavailability.
A: Rofecoxib undergoes extensive metabolism, primarily through the cytochrome P450 enzyme system, specifically CYP1A2. [, , ] 5-Hydroxyrofecoxib and its O-glucuronide conjugate are major metabolites. [, ]
A: Yes, Rofecoxib demonstrates a unique form of enterohepatic recycling. After biliary excretion of the 5-hydroxyrofecoxib glucuronide, deconjugation in the lower gastrointestinal tract allows for the regeneration of Rofecoxib through a series of reactions, leading to reabsorption and a second peak in plasma concentration. []
A: Rofecoxib is a potent inhibitor of CYP1A2. [, ] This can lead to significant interactions with drugs metabolized by this enzyme, such as Tizanidine, causing elevated plasma concentrations and potential adverse effects. [, ]
A: Clinical trials have shown that Rofecoxib, at doses used for rheumatoid arthritis, does not significantly alter the plasma concentrations or renal clearance of methotrexate. []
A: Clinical trials have demonstrated that Rofecoxib effectively reduces pain and improves functionality in patients with osteoarthritis of the knee and hip. [, , , , ]
A: Studies indicate that a single oral dose of Rofecoxib provides effective analgesia for moderate to severe postoperative pain, with a longer duration of action compared to placebo. [, ]
A: Rofecoxib was withdrawn from the market due to an increased risk of cardiovascular events, including heart attack and stroke, with long-term use. [, , , , , ] Research indicates that it can lead to elevated blood pressure and edema. [, , , , ]
A: Research suggests that Rofecoxib, unlike traditional NSAIDs such as indomethacin, does not significantly increase intestinal permeability, indicating a lower risk of gastrointestinal damage. []
A: Researchers employed various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and UV detection, to analyze Rofecoxib and its metabolites in biological samples. [] Additionally, ratio derivative spectroscopy has been utilized for simultaneous estimation of Rofecoxib in pharmaceutical formulations. []
A: Rofecoxib exhibits poor aqueous solubility, which can limit its dissolution rate and, consequently, its bioavailability. [] This highlights the need for formulation strategies to enhance its solubility and dissolution characteristics.
A: Research has identified Rofecoxib as a potent inhibitor of CYP1A2, a major drug-metabolizing enzyme. [, ] This inhibition can significantly affect the metabolism of co-administered drugs, leading to potential drug-drug interactions. [, ]
A: The development of COX-2 inhibitors was driven by the need for effective pain relief and anti-inflammatory treatments with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
